4-Ethyl-6-methyldibenzothiophene
Overview
Description
4-Ethyl-6-methyldibenzothiophene is an organosulfur compound with the molecular formula C15H14S and a molecular weight of 226.337 g/mol It is a derivative of dibenzothiophene, characterized by the presence of ethyl and methyl groups at the 4 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical synthesis of dibenzothiophene derivatives. This method avoids the need for transition metals or iodine and uses bis(biaryl) disulfides as starting materials. The reaction is performed in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, with nitromethane as the solvent. The reaction is carried out at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and electrochemical methods can be adapted for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Ethyl-6-methyldibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound in studies of desulfurization processes, particularly in the context of refining petroleum products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyldibenzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in desulfurization processes, the compound undergoes oxidation to remove sulfur, thereby reducing sulfur content in fuels.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyldibenzothiophene: Another derivative of dibenzothiophene with two methyl groups at the 4 and 6 positions.
4-Methyldibenzothiophene: A derivative with a single methyl group at the 4 position.
Dibenzothiophene: The parent compound without any alkyl substitutions.
Uniqueness
4-Ethyl-6-methyldibenzothiophene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its similar compounds.
Properties
IUPAC Name |
4-ethyl-6-methyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-3-11-7-5-9-13-12-8-4-6-10(2)14(12)16-15(11)13/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOFEYMWASPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394226 | |
Record name | 4-ethyl-6-methyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132034-90-3 | |
Record name | 4-Ethyl-6-methyldibenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132034-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethyl-6-methyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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